molecular formula C20H21NO5S B2362164 N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide CAS No. 1226453-62-8

N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2362164
CAS No.: 1226453-62-8
M. Wt: 387.45
InChI Key: ANHVDIQFBYEFRI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound characterized by the presence of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the benzamide core can produce the corresponding amine.

Scientific Research Applications

N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
  • 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Uniqueness

N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3,4-trimethoxy-N-(thiophen-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-23-17-7-6-16(18(24-2)19(17)25-3)20(22)21(11-14-8-10-27-13-14)12-15-5-4-9-26-15/h4-10,13H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHVDIQFBYEFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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